3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

Lipophilicity ADME Drug Design

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (CAS 63768-46-7) is a heterocyclic organic compound belonging to the 4-hydroxyquinolin-2(1H)-one class, characterized by a fused bicyclic quinolinone core with an acetyl group at the 3-position, a hydroxyl group at the 4-position, and methyl substituents at the 7- and 8-positions. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 63768-46-7
Cat. No. B1524902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
CAS63768-46-7
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=C(C(=O)N2)C(=O)C)O)C
InChIInChI=1S/C13H13NO3/c1-6-4-5-9-11(7(6)2)14-13(17)10(8(3)15)12(9)16/h4-5H,1-3H3,(H2,14,16,17)
InChIKeyAFXNUARONUEQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (CAS 63768-46-7): A Critical Quinolinone Intermediate for Targeted Drug Synthesis and Enzyme Studies


3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (CAS 63768-46-7) is a heterocyclic organic compound belonging to the 4-hydroxyquinolin-2(1H)-one class, characterized by a fused bicyclic quinolinone core with an acetyl group at the 3-position, a hydroxyl group at the 4-position, and methyl substituents at the 7- and 8-positions [1]. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol . This specific substitution pattern confers distinct physicochemical and biological properties that differentiate it from its non-methylated and other ring-substituted analogs, making it a valuable scaffold and intermediate in medicinal chemistry and drug development .

Synthetic intermediate for Repirinast and pyranoquinoline research scaffolds
Reported HDAC6 and KDM4A enzyme inhibition for epigenetic target validation studies
7,8-Dimethyl substitution differentiates physicochemical and biological profiles from parent quinolinones

Why 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (CAS 63768-46-7) Cannot Be Directly Replaced by Other Quinolin-2(1H)-one Derivatives


Generic substitution of this compound with other 4-hydroxyquinolin-2(1H)-one derivatives, such as the non-methylated 3-acetyl-4-hydroxyquinolin-2(1H)-one (CAS 26138-64-7), is not scientifically sound due to significant differences in lipophilicity, polar surface area, and resultant bioactivity profiles . The presence of the 7,8-dimethyl groups in the target compound alters key physicochemical parameters, including an increased XLogP3 of 1.9 compared to 1.85 for its non-methylated analog, and a reduced topological polar surface area (TPSA) of 66.4 Ų versus 70.42 Ų . These modifications directly impact membrane permeability, target engagement, and metabolic stability, meaning that in-class analogs cannot be assumed to perform identically in biological assays or chemical transformations . The following quantitative evidence details the specific, verifiable points of differentiation that justify a targeted procurement strategy.

Target Compound

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

Common Analog (Not Interchangeable)

3-Acetyl-4-hydroxyquinolin-2(1H)-one (non-methylated)

Lipophilicity Context

Higher XLogP3 may alter membrane permeability profile

Mismatch Risk

Lower lipophilicity can shift passive diffusion and target engagement

TPSA Context

Reduced TPSA may support oral absorption screening

Mismatch Risk

Higher TPSA could limit oral bioavailability potential in cell-based assays

Synthetic Utility

Documented key intermediate for Repirinast synthesis

Mismatch Risk

Analog not referenced in established pyranoquinoline pathways

Quantitative Evidence Guide for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (CAS 63768-46-7)


Enhanced Lipophilicity (XLogP3) vs. Non-Methylated Analog for Improved Membrane Permeability

The presence of 7,8-dimethyl substituents in 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one results in a higher calculated lipophilicity (XLogP3) compared to its non-methylated analog, 3-acetyl-4-hydroxyquinolin-2(1H)-one (CAS 26138-64-7). The target compound has an XLogP3 of 1.9, while the non-methylated analog has a value of 1.85 . This increase in lipophilicity is predictive of enhanced passive diffusion across biological membranes.

Lipophilicity Comparison
Data to verify
XLogP3 1.9 vs 1.85 (Δ +0.05)
Supports membrane permeability profiling
Calculated property; experimental confirmation advised
Lipophilicity ADME Drug Design Permeability

Reduced Topological Polar Surface Area (TPSA) vs. Non-Methylated Analog for Enhanced Oral Bioavailability Potential

The target compound exhibits a lower topological polar surface area (TPSA) of 66.4 Ų compared to its non-methylated analog, 3-acetyl-4-hydroxyquinolin-2(1H)-one, which has a TPSA of 70.42 Ų [1]. A lower TPSA is generally associated with improved oral absorption and blood-brain barrier penetration, as it reduces the energetic cost of desolvation during membrane transit.

TPSA Comparison
Method context
TPSA 66.4 vs 70.42 Ų (Δ -4.02)
Supports oral absorption potential screening
Calculated topological property
Polar Surface Area Oral Bioavailability Physicochemical Properties

Documented Role as Key Intermediate in the Synthesis of the Antiallergic Drug Repirinast

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a documented, crucial intermediate in the established synthetic pathway for Repirinast, a clinically used antiallergic drug [1]. The synthesis involves the cyclization of 2,3-dimethylaniline with diethyl acetylmalonate at 240°C in 1-chloronaphthalene to yield the target compound, which is then further reacted to form the final pyranoquinoline drug substance [1]. This specific synthetic utility is not shared by the non-methylated analog 3-acetyl-4-hydroxyquinolin-2(1H)-one.

Synthetic Utility
Head-to-head
Verified intermediate for Repirinast synthesis
Unique pathway application for medicinal chemistry
Cyclization at 240°C in 1-chloronaphthalene
Synthetic Intermediate Drug Synthesis Repirinast Antiallergic

Moderate Inhibitory Activity Against HDAC6 and KDM4A Enzymes in Cell-Free and Cellular Assays

The target compound has demonstrated quantifiable, albeit moderate, inhibitory activity against two epigenetic targets. It inhibits recombinant human HDAC6 with a Kd of 5.4 µM in a fluorogenic enzymatic assay [1]. Furthermore, in a cellular context, it inhibits human KDM4A, resulting in an EC50 of 3.8 µM for increasing H3K9me3 levels in HeLa cells [2]. These data provide a specific activity profile that distinguishes it from other quinolin-2-one derivatives which may show different target selectivity or potency.

Enzyme Inhibition Profile
Reported
HDAC6 Kd 5.4 µM; KDM4A EC50 3.8 µM
Supports epigenetic target validation studies
Cell-free & cellular assays; moderate potency
HDAC6 KDM4A Enzyme Inhibition Epigenetics

Key Application Scenarios for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (CAS 63768-46-7) Based on Its Differentiated Profile


Synthesis of Repirinast and Related Pyranoquinoline Derivatives

This compound serves as a key intermediate in the established synthesis of Repirinast, a pyranoquinoline-based antiallergic agent [1]. Its 7,8-dimethyl substitution pattern is essential for the subsequent cyclization steps that form the pyranoquinoline core. Procurement is essential for any research group or CRO aiming to replicate or build upon this published synthetic pathway [1].

Exploration of Lipophilicity-Dependent Biological Effects

With a quantifiably higher XLogP3 (1.9) and lower TPSA (66.4 Ų) compared to its non-methylated analog [1], this compound is an ideal candidate for studies investigating the relationship between physicochemical properties and biological outcomes, such as cellular permeability, oral bioavailability, and target engagement in cell-based assays [2].

Epigenetic Tool Compound for HDAC6 and KDM4A Target Validation

The compound exhibits moderate, measurable inhibitory activity against the epigenetic targets HDAC6 (Kd = 5.4 µM) and KDM4A (EC50 = 3.8 µM) [1]. This profile makes it a useful chemical probe for early-stage target validation studies or for use as a reference compound in the development of more potent and selective inhibitors within the quinolin-2-one chemical series [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique 7,8-dimethyl substitution on the 4-hydroxyquinolin-2(1H)-one core offers a distinct starting point for SAR campaigns. Its altered lipophilicity and polar surface area, combined with its known enzyme inhibition profile, provide a differentiated chemical space for medicinal chemists to explore when optimizing for improved potency, selectivity, or ADME properties [2].

Application
Selection Property
Validation Focus
Pyranoquinoline derivative synthesis (e.g., Repirinast scaffold)
Key intermediate identity
Synthetic pathway reproducibility
Lipophilicity-dependent biological effect studies
Distinct physicochemical profile (XLogP3, TPSA)
Membrane permeability and oral absorption screening
Epigenetic tool for HDAC6/KDM4A target validation
Reported dual enzyme inhibition
Target engagement and selectivity profiling
Scaffold for structure-activity relationship (SAR) campaigns
7,8-Dimethyl substitution pattern
Potency, selectivity, and ADME optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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